molecular formula C17H15NO3S B15110032 N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide CAS No. 64920-21-4

N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide

Cat. No.: B15110032
CAS No.: 64920-21-4
M. Wt: 313.4 g/mol
InChI Key: KZYVUYRZKKNESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalene ring substituted with a hydroxyl group at the 4-position and a sulfonamide group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxynaphthalene and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-hydroxynaphthalene is dissolved in an appropriate solvent, such as dichloromethane or chloroform. The 4-methylbenzenesulfonyl chloride is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It is studied for its biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides: These compounds have a similar naphthalene core but differ in the substituents attached to the naphthalene ring.

    3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides: These compounds have different substituents on the arylsulfonamide group.

Uniqueness

N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and sulfonamide groups allow for versatile chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

64920-21-4

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

N-(4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H15NO3S/c1-12-6-8-13(9-7-12)22(20,21)18-16-10-11-17(19)15-5-3-2-4-14(15)16/h2-11,18-19H,1H3

InChI Key

KZYVUYRZKKNESR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.